molecular formula C5H10N2O2 B103294 N-Methyl-N-nitrosobutyramide CAS No. 16395-81-6

N-Methyl-N-nitrosobutyramide

Cat. No. B103294
CAS RN: 16395-81-6
M. Wt: 130.15 g/mol
InChI Key: XPQQMTYSKBRMIY-UHFFFAOYSA-N
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Description

N-Methyl-N-nitrosobutyramide (MNBA) is a synthetic compound that belongs to the nitrosamine family. It is a potent carcinogen and mutagen that has been widely used in scientific research to induce cancer in animal models. MNBA is known to cause DNA damage by alkylating DNA bases, leading to the formation of DNA adducts that can trigger mutations and cancer.

Mechanism Of Action

N-Methyl-N-nitrosobutyramide exerts its carcinogenic and mutagenic effects by alkylating DNA bases, particularly guanine. The alkylation reaction leads to the formation of DNA adducts, which can cause DNA damage and trigger mutations. The DNA adducts can also interfere with DNA replication and transcription, leading to cell death or malignant transformation.

Biochemical And Physiological Effects

N-Methyl-N-nitrosobutyramide has been shown to induce tumors in various organs, including the liver, lung, and kidney. It also causes DNA damage and oxidative stress, leading to inflammation and tissue damage. N-Methyl-N-nitrosobutyramide exposure has been associated with increased levels of reactive oxygen species, lipid peroxidation, and DNA strand breaks.

Advantages And Limitations For Lab Experiments

N-Methyl-N-nitrosobutyramide is a potent carcinogen and mutagen that can induce tumors in animal models at low doses. It is a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of potential anticancer agents. However, N-Methyl-N-nitrosobutyramide has several limitations for lab experiments. It is highly toxic and must be handled with extreme care. N-Methyl-N-nitrosobutyramide exposure can also cause DNA damage and oxidative stress in laboratory personnel, leading to potential health hazards.

Future Directions

Future research on N-Methyl-N-nitrosobutyramide should focus on developing safer and more effective methods for studying carcinogenesis and evaluating anticancer agents. New techniques for detecting DNA adducts and monitoring DNA damage and repair should be developed to improve our understanding of the mechanisms of carcinogenesis. Additionally, new animal models for studying the effects of N-Methyl-N-nitrosobutyramide exposure on cancer development should be developed to better mimic human carcinogenesis. Finally, new strategies for preventing and treating N-Methyl-N-nitrosobutyramide-induced cancer should be explored, including the development of new anticancer agents and the use of dietary and lifestyle interventions.

Synthesis Methods

N-Methyl-N-nitrosobutyramide can be synthesized by reacting N-methylbutyramide with nitrous acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate diazonium salt, which then decomposes to yield N-Methyl-N-nitrosobutyramide. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-Methyl-N-nitrosobutyramide has been widely used in scientific research to induce cancer in animal models. It is often used in conjunction with other carcinogens to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential anticancer agents. N-Methyl-N-nitrosobutyramide has also been used to study the effects of DNA damage and repair on cancer development.

properties

CAS RN

16395-81-6

Product Name

N-Methyl-N-nitrosobutyramide

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-methyl-N-nitrosobutanamide

InChI

InChI=1S/C5H10N2O2/c1-3-4-5(8)7(2)6-9/h3-4H2,1-2H3

InChI Key

XPQQMTYSKBRMIY-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C)N=O

Canonical SMILES

CCCC(=O)N(C)N=O

Other CAS RN

16395-81-6

solubility

0.03 M

Origin of Product

United States

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